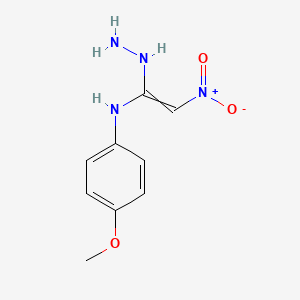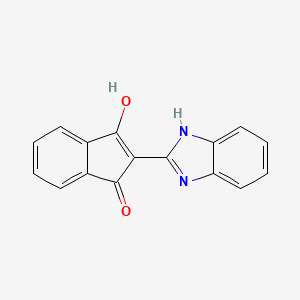![molecular formula C17H12F6N2O2 B3060744 N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide CAS No. 7574-50-7](/img/structure/B3060744.png)
N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide
概要
説明
N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide: is an organic compound with the molecular formula C17H12F6N2O2 and a molecular weight of 390.29 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are connected through a propanediamide linkage. The trifluoromethyl groups impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable propanediamide precursor under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the propanediamide .
Industrial Production Methods: Industrial production of N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
化学反応の分析
Types of Reactions: N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
Chemistry: N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties .
Biology and Medicine: The compound’s trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a potential candidate for drug development and medicinal chemistry research .
Industry: In the industrial sector, N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide is used in the production of specialty chemicals and materials with enhanced performance characteristics .
作用機序
The mechanism of action of N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
- N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide
- N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide
Comparison: N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide is unique due to the position of the trifluoromethyl groups on the phenyl rings. This positional difference can significantly impact the compound’s chemical reactivity, physical properties, and biological activity. For instance, the 4-position trifluoromethyl groups may confer different steric and electronic effects compared to the 3- or 2-position, leading to variations in the compound’s behavior in chemical reactions and biological systems .
特性
IUPAC Name |
N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O2/c18-16(19,20)10-1-5-12(6-2-10)24-14(26)9-15(27)25-13-7-3-11(4-8-13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZRTCGRKGZNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363350 | |
| Record name | 8G-904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7574-50-7 | |
| Record name | 8G-904 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate](/img/structure/B3060680.png)



